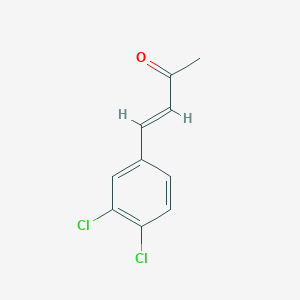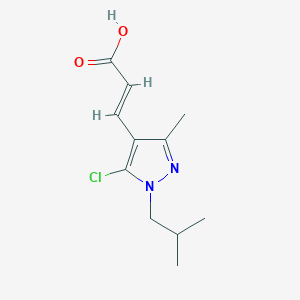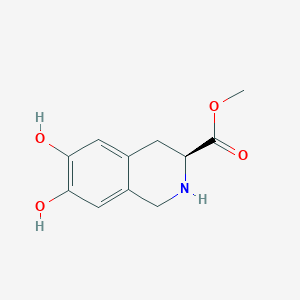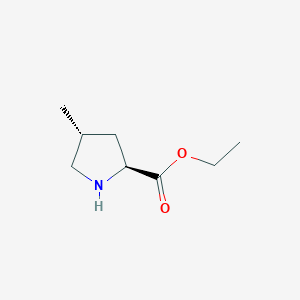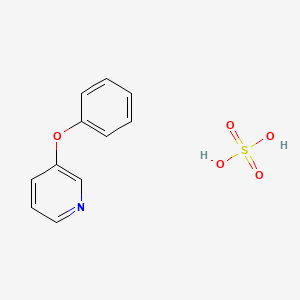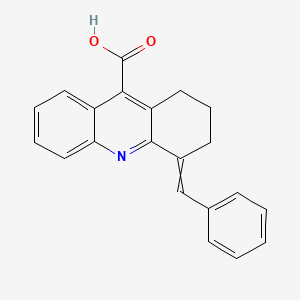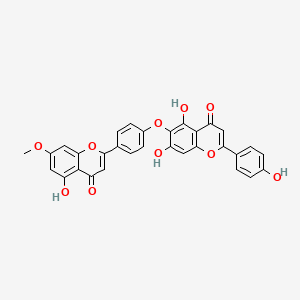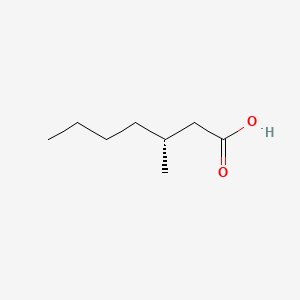
1,3-Di-2-thienyl-2-propen-1-one
Übersicht
Beschreibung
1,3-Di-2-thienyl-2-propen-1-one is a chemical compound with the molecular formula C11H8OS2 . It has a molecular weight of 220.3 g/mol . The IUPAC name for this compound is (E)-1,3-dithiophen-2-ylprop-2-en-1-one .
Synthesis Analysis
The synthesis of 1,3-diphenyl-2-propen-1-one derivatives, which are structurally similar to 1,3-Di-2-thienyl-2-propen-1-one, involves the Grignard reaction of an aldehyde and an oxidation reaction . Another method involves a Claisen-Schmidt condensation reaction .Molecular Structure Analysis
The molecular structure of 1,3-Di-2-thienyl-2-propen-1-one consists of a three-carbon α, β-unsaturated carbonyl system . The compound has a 2D structure and a 3D conformer .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Di-2-thienyl-2-propen-1-one include a molecular weight of 220.3 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 .Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Semiconductor Applications
1,3-Di-2-thienyl-2-propen-1-one: is valued for its photophysical properties, which are crucial in the development of semiconductors. Its structure allows for efficient energy transfer, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and other semiconductor devices .
Synthesis of Derivatives with Enhanced Solubility
The compound’s derivatives, such as those with trimethylsilyl end-substituents, have been synthesized to enhance solubility. This modification increases the melting temperature and improves resistance to evaporation, which is beneficial for the stability of materials used in high-temperature applications .
Crystal Growth and Structure Analysis
Researchers have successfully grown single crystals of 1,3-Di-2-thienyl-2-propen-1-one derivatives from solutions. These crystals are analyzed using X-ray diffraction to determine their structure, which is essential for understanding their growth anisotropy and molecular packing .
Optical-Fluorescent Properties for Sensing Applications
The optical-fluorescent properties of 1,3-Di-2-thienyl-2-propen-1-one make it a suitable candidate for sensing applications. Its ability to exhibit fluorescence upon interaction with specific molecules can be harnessed in the design of chemical sensors .
Solvatochromic Effect Studies
The solvatochromic effect of 1,3-Di-2-thienyl-2-propen-1-one has been studied in various solvents. This property is significant for applications that require materials to change color in response to changes in their environment, such as smart coatings and inks .
Photochromic and Kinetic Property Research
The compound’s photochromic properties are being researched for their potential use in developing materials that change color when exposed to light. This has implications for creating smart windows and other materials that can modulate light transmission .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that the compound can react with a variety of other compounds due to its polarity .
Mode of Action
1,3-Di-2-thienyl-2-propen-1-one, also known as Thiophene-2-acrolein-1-one, is an organic compound that exhibits polarity . This allows it to undergo a series of chemical reactions with other compounds. For instance, it can react with amines to produce nucleophilic addition products . It can also undergo nucleophilic addition reactions with aldehydes or ketones .
Action Environment
The action of 1,3-Di-2-thienyl-2-propen-1-one can be influenced by various environmental factors . For instance, its reactivity may be affected by the presence of other compounds in the environment.
Eigenschaften
IUPAC Name |
(E)-1,3-dithiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS2/c12-10(11-4-2-8-14-11)6-5-9-3-1-7-13-9/h1-8H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAGHDMFZMUUPQ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di-2-thienyl-2-propen-1-one | |
CAS RN |
2309-48-0 | |
| Record name | 1,3-Di-2-thienyl-2-propen-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2309-48-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54863 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-di-2-thienyl-2-propen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





